molecular formula C6H9Cl3O2 B14469731 Methyl 2,2,5-trichloropentanoate CAS No. 65997-77-5

Methyl 2,2,5-trichloropentanoate

Cat. No.: B14469731
CAS No.: 65997-77-5
M. Wt: 219.5 g/mol
InChI Key: OHWPCCBMZKIBRT-UHFFFAOYSA-N
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Description

Methyl 2,2,5-trichloropentanoate is an organic compound with the molecular formula C6H9Cl3O2 It is a chlorinated ester, which means it contains both ester and chlorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,5-trichloropentanoate can be synthesized through several methods. One common approach involves the chlorination of methyl pentanoate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Another method involves the esterification of 2,2,5-trichloropentanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid (H2SO4), and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5-trichloropentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2,2,5-trichloropentanol.

    Hydrolysis: 2,2,5-trichloropentanoic acid and methanol.

Scientific Research Applications

Methyl 2,2,5-trichloropentanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2,5-trichloropentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The chlorine atoms can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,4-trichloropentanoate
  • Methyl 2,2,3-trichloropentanoate
  • Methyl 2,2,5-trichlorohexanoate

Uniqueness

Methyl 2,2,5-trichloropentanoate is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where selective reactivity is required.

Properties

CAS No.

65997-77-5

Molecular Formula

C6H9Cl3O2

Molecular Weight

219.5 g/mol

IUPAC Name

methyl 2,2,5-trichloropentanoate

InChI

InChI=1S/C6H9Cl3O2/c1-11-5(10)6(8,9)3-2-4-7/h2-4H2,1H3

InChI Key

OHWPCCBMZKIBRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCl)(Cl)Cl

Origin of Product

United States

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